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Compound of Interest

Compound Name:
Tert-butyl 4-cyanopiperazine-1-

carboxylate

Cat. No.: B168798 Get Quote

An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-cyanopiperazine-1-
carboxylate

Abstract
Tert-butyl 4-cyanopiperazine-1-carboxylate is a pivotal intermediate in contemporary

medicinal chemistry and drug development. Its unique structure, featuring a Boc-protected

piperazine ring functionalized with a cyano group, makes it a versatile building block for

synthesizing complex molecules, particularly in the development of targeted therapeutics.[1]

This guide provides a comprehensive examination of its core physical properties, analytical

characterization methods, and essential handling protocols. The information presented is

intended for researchers, scientists, and drug development professionals who require a deep

understanding of this compound for successful application in synthesis and process

development.

Chemical Identity and Core Properties
The foundational step in utilizing any chemical intermediate is to confirm its identity and

fundamental properties. These parameters are critical for stoichiometric calculations, reaction

setup, and regulatory documentation.

Table 1: Core Chemical Identifiers
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Property Value Source

IUPAC Name

tert-butyl 4-
cyanopiperazine-1-
carboxylate

[2]

CAS Number 113534-02-4 [2][3]

Molecular Formula C₁₀H₁₇N₃O₂ [2][4]

Molecular Weight 211.26 g/mol [2]

Canonical SMILES
CC(C)

(C)OC(=O)N1CCN(CC1)C#N
[2]

| InChIKey | GDPSCFYDXPEIEE-UHFFFAOYSA-N |[2] |

The tert-butoxycarbonyl (Boc) protecting group is a key feature, providing stability under

various conditions while allowing for facile deprotection under acidic conditions. This strategic

protection is essential for sequential chemical modifications at other sites of a target molecule.

Physicochemical Characteristics
The physical state, solubility, and thermal properties of a compound dictate its handling,

purification, and reaction conditions.

Table 2: Physicochemical Data | Property | Value | Significance in Application | | :--- | :--- | :--- | |

Appearance | Solid |[1] | Facilitates accurate weighing and handling. | | Melting Point | Data not

consistently available in public sources. Requires experimental determination (See Protocol 1).

| A sharp melting point is a primary indicator of purity. | | Boiling Point | Data not available; likely

to decompose upon heating at atmospheric pressure. | Not a relevant parameter for non-

distillable solids. | | Solubility | Expected to be soluble in common organic solvents like

dichloromethane, chloroform, and ethyl acetate; poorly soluble in water.[5] | Critical for

selecting appropriate reaction and purification solvents (e.g., for chromatography). |

Expert Insight: The poor aqueous solubility is typical for Boc-protected amines of this molecular

weight. Solubility in organic solvents is driven by the large, nonpolar tert-butyl group and the
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overall organic structure. This characteristic is advantageous for extractive workups to remove

inorganic impurities.

Spectroscopic and Analytical Profile
Unambiguous structural confirmation is paramount. The following spectroscopic data are

characteristic of Tert-butyl 4-cyanopiperazine-1-carboxylate and serve as a reference for

quality control.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

Table 3: Predicted Mass Spectrometry Adducts

Adduct m/z (Predicted)

[M+H]⁺ 212.13936

[M+Na]⁺ 234.12130

[M+K]⁺ 250.09524

[M+NH₄]⁺ 229.16590

Data sourced from predicted values, useful for configuring mass spectrometer acquisition

methods.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.

¹H NMR: The spectrum is expected to show a large singlet around 1.4-1.5 ppm

corresponding to the nine equivalent protons of the tert-butyl group. Signals for the

piperazine ring protons would appear as multiplets in the 3.0-4.0 ppm region. The specific

chemical shifts and coupling patterns are sensitive to the solvent used.

¹³C NMR: Key expected signals include the carbonyl carbon of the Boc group (~154 ppm),

the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl
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group (~28 ppm), and carbons of the piperazine ring. The nitrile carbon (C≡N) would appear

around 118-120 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.

C≡N stretch: A sharp, medium-intensity peak is expected around 2240 cm⁻¹, characteristic of

a nitrile group.

C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the

carbamate carbonyl group.

C-H stretch: Bands around 2850-3000 cm⁻¹ correspond to the aliphatic C-H bonds.

Experimental Protocols for Property Determination
To ensure the quality and consistency of Tert-butyl 4-cyanopiperazine-1-carboxylate, a

series of validated analytical protocols must be employed.

Workflow for Identity and Purity Confirmation
The following workflow represents a standard, self-validating system for the characterization of

a new batch of the compound.
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Caption: Standard workflow for identity and purity confirmation.

Protocol 1: Melting Point Determination via Differential
Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible melting point, which is a critical

indicator of purity. It requires a minimal sample amount and provides thermodynamic data.
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Methodology:

Calibration: Calibrate the DSC instrument using an indium standard (Tₘ = 156.6 °C).

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

Crimp the pan to enclose the sample. Prepare an empty, crimped pan to serve as a

reference.

Instrument Setup: Place the sample and reference pans into the DSC cell.

Thermal Program:

Equilibrate the sample at 25 °C.

Ramp the temperature from 25 °C to a temperature at least 20 °C above the expected

melting point at a rate of 10 °C/min.

Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

Data Analysis: The melting point is determined as the onset temperature of the melting

endotherm. A sharp peak indicates high purity.

Protocol 2: Semi-Quantitative Solubility Assessment
Rationale: Understanding solubility in various solvents is crucial for designing reaction,

extraction, and crystallization procedures. This protocol provides a reliable method for

estimation.

Methodology:

Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., Water,

Ethanol, Dichloromethane, Ethyl Acetate, Hexanes).

Sample Preparation: Add an excess amount of the compound (e.g., ~50 mg) to a known

volume of solvent (e.g., 1 mL) in a sealed vial.

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure

the solution reaches saturation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Separation: Centrifuge the vials to pellet the excess, undissolved solid.

Analysis: Carefully take a known volume of the supernatant and dilute it with a suitable

solvent for analysis by a calibrated HPLC-UV method.

Calculation: Determine the concentration of the compound in the supernatant by comparing

its peak area to a calibration curve. This concentration represents the solubility in mg/mL.

Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with chemical intermediates.

GHS Hazard Information: While a specific GHS classification for this exact compound is not

universally published, related structures exhibit the following hazards, which should be

assumed in its absence:

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6][7]

Skin Irritation (Category 2), H315: Causes skin irritation.[7]

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[6][7]

Handling Recommendations
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

[9]

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab

coat, and chemical safety goggles or a face shield.[7][8]

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the

laboratory. Wash hands thoroughly after handling.[7][8]

Storage Guidelines
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1514443
https://file.medchemexpress.com/batch_PDF/HY-W045082/tert-Butyl-4-piperidine-4-carbonyl-piperazine-1-carboxylate-SDS-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-W045082/tert-Butyl-4-piperidine-4-carbonyl-piperazine-1-carboxylate-SDS-MedChemExpress.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/1514443
https://file.medchemexpress.com/batch_PDF/HY-W045082/tert-Butyl-4-piperidine-4-carbonyl-piperazine-1-carboxylate-SDS-MedChemExpress.pdf
https://zycz.cato-chem.com/api/jchemhost/product/export_msds/?brand=cato&cat_no=C1927257
https://www.peptide.com/custdocs/MSDS%20UBG030%201%20Boc-4-(Boc-amino)-piperidine-4-carboxylic%20acid.pdf
https://file.medchemexpress.com/batch_PDF/HY-W045082/tert-Butyl-4-piperidine-4-carbonyl-piperazine-1-carboxylate-SDS-MedChemExpress.pdf
https://zycz.cato-chem.com/api/jchemhost/product/export_msds/?brand=cato&cat_no=C1927257
https://file.medchemexpress.com/batch_PDF/HY-W045082/tert-Butyl-4-piperidine-4-carbonyl-piperazine-1-carboxylate-SDS-MedChemExpress.pdf
https://zycz.cato-chem.com/api/jchemhost/product/export_msds/?brand=cato&cat_no=C1927257
https://zycz.cato-chem.com/api/jchemhost/product/export_msds/?brand=cato&cat_no=C1927257
https://www.peptide.com/custdocs/MSDS%20UBG030%201%20Boc-4-(Boc-amino)-piperidine-4-carboxylic%20acid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Tert-butyl 4-cyanopiperazine-1-carboxylate is a well-defined chemical entity with distinct

physical properties that enable its use as a strategic building block in pharmaceutical synthesis.

Its solid form, solubility in organic solvents, and characteristic spectroscopic profile provide a

clear basis for its identification and quality control. By following the standardized analytical

protocols and safety guidelines detailed in this guide, researchers can confidently and safely

leverage this valuable compound in their drug discovery and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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